Irigenin
Overview
Description
Irigenin is a natural isoflavonoid predominantly isolated from the Iris and Belamcanda genera, belonging to the Iridaceae family . This compound is renowned for its multifunctional biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties . This compound has shown potential in treating various types of cancer, such as gastric, colon, lung, and liver cancers .
Mechanism of Action
Target of Action
Irigenin, a well-known natural isoflavonoid, primarily targets various types of cancer cells, including gastric, colon, lung, and liver cancer . It also interacts with several enzymes such as cyclo-oxygenase (COX), xanthine oxidase (XOD), phosphoinositide 3-kinase, and lipoxygenase .
Mode of Action
This compound exerts its effects by inhibiting various signaling pathways, notably the ERK/MAPK and TNF-α signal pathways . This inhibition leads to changes in the cellular environment, affecting the growth and proliferation of cancer cells .
Biochemical Pathways
This compound modulates various biochemical pathways. It controls the ECM deprivation and death in TNF-stimulated NP cells . It also reverses the effects of TNF-α stimulation, which impairs cell viability and increases LDH concentration, apoptosis, caspase-3 expression, and caspase-3 activity in NP cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice after intravenous administration . The linearity of the method was robust over the concentration range of 2–5,000 ng/mL . The intra-day precision of the analysis was within 15%, the inter-day precision was within 12%, and the accuracy was between 92% and 110% . The recoveries were 65–68%, and the matrix effect was 93–109% .
Result of Action
This compound exhibits numerous pharmacological activities, including anti-angiogenesis, antibacterial, anti-diabetic, antioxidative, antiviral, anti-inflammatory, anti-cancer, estrogenic activity, neuroprotective effect, antifungal, anti-cardiotoxicity, and anti-cholinesterase . It has been found to have a promising activity against HpIMPDH enzyme .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, different concentrations/percentages of solvents have been employed in the extraction of this compound, which can affect its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
Irigenin displays its potency as an anti-cancer drug candidate through the inhibition of various cancer types including gastric cancer, colon cancer, lung cancer, and liver cancer, among others . The isoflavonoid compound mediates various signaling pathways such as ERK/MAPK and TNF-α signal pathways .
Cellular Effects
This compound has been reported to exhibit remarkable anticancer effects against several human cancers . It significantly inhibited the growth of the human HepG2 and SNU-182 liver cancer cells . Nonetheless, the cytotoxic effects of this compound against the normal THLE-2 cells were comparatively lower .
Molecular Mechanism
This compound inhibits tumor pathological progression and metastasis via multiple molecular mechanisms such as apoptosis, cell cycle arrest, autophagy induction, etc . Furthermore, this compound acts by inhibiting signal pathways such as ERK, MAPK, and TNF-α .
Temporal Effects in Laboratory Settings
The results indicate that this compound does not exhibit toxic effects on the tested cells . Further, the evaluation of the cytotoxic effects of this compound against normal cells THLE-2 revealed that the compound exhibited comparatively fewer effects .
Dosage Effects in Animal Models
A daily injection of 500 μg/kg this compound may be the optimum dose in mice . The optimal dose of this compound in rat models is 1-2 μg/kg .
Metabolic Pathways
Glucuronidation is the use of glucuronic acid to modify organic chemicals is an this compound’s metabolic pathway . A study investigating this compound biotransformation by incubating with uridine 5′-diphospho-glucuronosyltransferase (UGTs) in the metabolic reaction revealed that it was catalyzed to form glucuronidation metabolite by the UGTs, UGT1A1 .
Subcellular Localization
In a study, data showed that this compound could inhibit the nuclear localization and expression of YAP, reduced β-catenin accumulation and suppressed the expression of its downstream protein Cyclin D1 in GBM cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Irigenin can be synthesized through various chemical reactions. One common method involves the extraction from plant sources using 70% alcohol for crude extraction . The crude extract is then fractionated with different solvents, including petroleum ether, dichloromethane, ethyl acetate, and n-butanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes the use of solvents for extraction and subsequent purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Irigenin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Irigenin has a wide range of scientific research applications:
Comparison with Similar Compounds
Tectorigenin: Another isoflavonoid with similar anti-cancer and anti-inflammatory properties.
Genistein: Known for its estrogenic activity and potential in cancer treatment.
Daidzein: Exhibits anti-inflammatory and antioxidant properties.
Uniqueness of Irigenin: this compound stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent for multiple types of cancer . Its ability to modulate various signaling pathways makes it a unique and valuable compound in scientific research and medicine .
Properties
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGWPJJTQNLKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203285 | |
Record name | Irigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-76-5 | |
Record name | Irigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IRIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4NX37350 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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